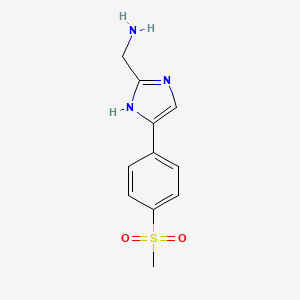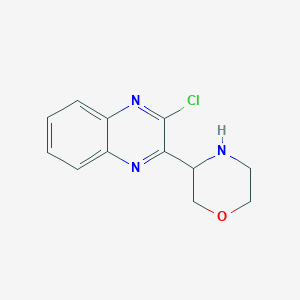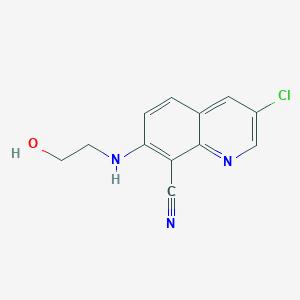
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Análisis De Reacciones Químicas
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.
Hydrolysis: The cyano group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides.
Aplicaciones Científicas De Investigación
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial, antibacterial, and anticancer agent. Quinoline derivatives are known to inhibit various enzymes and pathways in pathogens and cancer cells.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparación Con Compuestos Similares
3-Chloro-7-((2-hydroxyethyl)amino)quinoline-8-carbonitrile can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that shares the quinoline core but differs in its side chains and functional groups.
Quinoline-8-carboxylic acid: A compound with a carboxylic acid group instead of a cyano group, used in various chemical syntheses.
7-Chloroquinoline: A simpler derivative with only a chloro group, used as an intermediate in the synthesis of more complex quinoline compounds.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
88347-16-4 |
|---|---|
Fórmula molecular |
C12H10ClN3O |
Peso molecular |
247.68 g/mol |
Nombre IUPAC |
3-chloro-7-(2-hydroxyethylamino)quinoline-8-carbonitrile |
InChI |
InChI=1S/C12H10ClN3O/c13-9-5-8-1-2-11(15-3-4-17)10(6-14)12(8)16-7-9/h1-2,5,7,15,17H,3-4H2 |
Clave InChI |
WXIHZHGOVUKVBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[Dimethyl(phenyl)silyl]-3-methyloxan-2-one](/img/structure/B11863424.png)

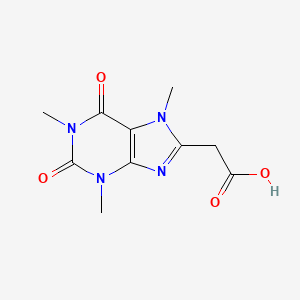
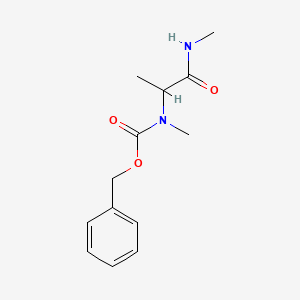
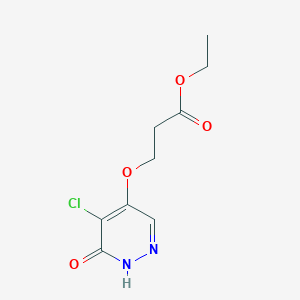
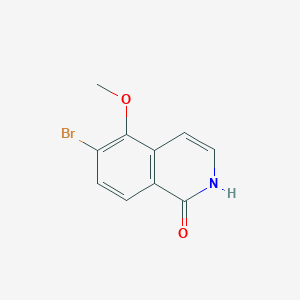
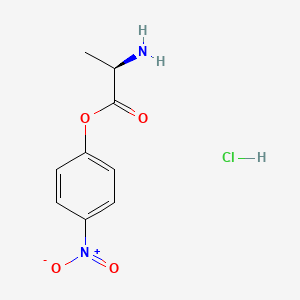
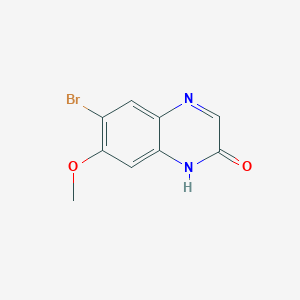
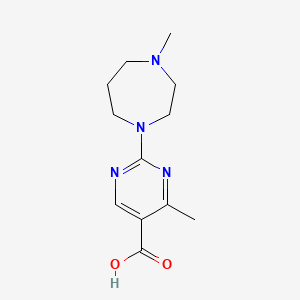
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
